molecular formula C14H18O4 B091549 1,2-Benzenediacetic acid diethyl ester CAS No. 17532-66-0

1,2-Benzenediacetic acid diethyl ester

Cat. No. B091549
CAS RN: 17532-66-0
M. Wt: 250.29 g/mol
InChI Key: GTHDFYARNWTZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Benzenediacetic acid diethyl ester, also known as diethyl phthalate, is a colorless and odorless liquid that is commonly used as a plasticizer in the manufacturing of various consumer products. It is also used as a solvent for fragrances, perfumes, and other cosmetic products. In recent years, there has been an increasing interest in the scientific research application of diethyl phthalate due to its potential health and environmental effects.

Mechanism Of Action

The mechanism of action of 1,2-Benzenediacetic acid diethyl ester phthalate is not fully understood. However, it is believed to exert its endocrine-disrupting effects by binding to and activating estrogen receptors. This can lead to the disruption of normal hormonal signaling pathways, which can have a range of adverse effects on the body.

Biochemical And Physiological Effects

Diethyl phthalate has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can affect the levels of various hormones, including testosterone, estrogen, and thyroid hormones. It has also been shown to affect the expression of genes involved in lipid metabolism and inflammation.

Advantages And Limitations For Lab Experiments

Diethyl phthalate is commonly used as a solvent and plasticizer in lab experiments. Its low toxicity and high solubility make it an attractive choice for certain applications. However, its endocrine-disrupting properties can also make it a confounding factor in certain studies, particularly those involving hormonal signaling pathways.

Future Directions

There are several areas of future research that could further our understanding of 1,2-Benzenediacetic acid diethyl ester phthalate and its potential health and environmental effects. These include:
1. Investigating the mechanisms of action of 1,2-Benzenediacetic acid diethyl ester phthalate and its metabolites on the endocrine system.
2. Examining the long-term effects of 1,2-Benzenediacetic acid diethyl ester phthalate exposure on human health, particularly in vulnerable populations such as pregnant women and children.
3. Developing alternative plasticizers and solvents that are less harmful to human health and the environment.
4. Assessing the environmental impact of 1,2-Benzenediacetic acid diethyl ester phthalate and developing strategies to mitigate its release into the environment.
5. Investigating the potential for 1,2-Benzenediacetic acid diethyl ester phthalate to act as a biomarker for exposure to other endocrine-disrupting chemicals.
In conclusion, 1,2-Benzenediacetic acid diethyl ester phthalate is a widely used chemical that has been extensively studied for its potential health and environmental effects. While it has several advantages for lab experiments, its endocrine-disrupting properties make it a cause for concern. There are several areas of future research that could further our understanding of 1,2-Benzenediacetic acid diethyl ester phthalate and its effects, as well as lead to the development of safer alternatives.

Scientific Research Applications

Diethyl phthalate has been extensively studied for its potential health and environmental effects. It has been shown to have endocrine-disrupting properties, which can affect the hormonal balance in humans and animals. Studies have also linked 1,2-Benzenediacetic acid diethyl ester phthalate exposure to various adverse health effects, including reproductive and developmental toxicity, neurotoxicity, and carcinogenicity.

properties

CAS RN

17532-66-0

Product Name

1,2-Benzenediacetic acid diethyl ester

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoethyl)phenyl]acetate

InChI

InChI=1S/C14H18O4/c1-3-17-13(15)9-11-7-5-6-8-12(11)10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

GTHDFYARNWTZJG-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=CC=CC=C1CC(=O)OCC

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1CC(=O)OCC

synonyms

1,2-Benzenediacetic acid diethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2-phenylenediacetonitrile (1.0 g, 6.40 mmol) was dissolved in 5 ml ethyl alcohol and 2 ml concentrated sulfuric acid in a 25 ml round bottom flask. The mixture was stirred and heated to reflux for 6 hours. After neutralizing the reaction solution with ammonium hydroxide, the result solution was extracted with ethyl acetate (3×50 ml). The organic phase was combined and dried with Na2SO4. Concentration of the ethyl acetate afforded a yellow liquid. Running column with hexane: acetyl acetate=10:1, got yellow liquid 1.13 g (70.6%). 1H NMR (DMSO-d6): δ 1.24(t, 6H, CH3), δ 3.7 (s, 4H, CH2CO), δ 4.16(q, 4H, OCH2), δ 7.3 (d, 4H, Ar—H).
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